HIV‑1 Protease Inhibitory Potency of (2S,3S)‑Apns‑Derived KNI‑272 vs. Bestatin‑Type (2S,3R)‑AHPA Diastereomer
The (2S,3S)‑configured allophenylnorstatine core, for which the target Fmoc‑Apns‑OH serves as the direct synthetic precursor, enables KNI‑272 to suppress HIV‑1 replication with an IC₅₀ of 0.02–0.1 μM across diverse viral strains [1]. In sharp contrast, the (2S,3R)‑AHPA diastereomer—the core of bestatin—exhibits no meaningful HIV‑1 protease inhibition, acting instead as an aminopeptidase inhibitor with IC₅₀ values of 20–60 nM against leucine aminopeptidase and aminopeptidase B . This stereochemistry‑driven target‑switching underscores the absolute necessity of procuring the stereochemically defined (2S,3S) Fmoc‑building block for antiviral programmes targeting the HIV‑1 protease active site.
| Evidence Dimension | Enzymatic inhibitory activity |
|---|---|
| Target Compound Data | KNI‑272 (derived from (2S,3S)‑Apns): HIV‑1 IC₅₀ = 0.02–0.1 μM |
| Comparator Or Baseline | Bestatin (derived from (2S,3R)‑AHPA): HIV‑1 protease not inhibited; aminopeptidase B IC₅₀ ≈ 60 nM, leucine aminopeptidase IC₅₀ ≈ 20 nM |
| Quantified Difference | KNI‑272 active against HIV‑1; (2S,3R)‑AHPA inactive against HIV‑1 protease |
| Conditions | CD4⁺ ATH8 cells and PHA‑activated PBMCs for HIV‑1; purified enzyme assays for aminopeptidases |
Why This Matters
Confirms that the (2S,3R) diastereomer cannot substitute for the (2S,3S) building block in HIV protease inhibitor synthesis, requiring procurement of the correct stereoisomer.
- [1] Kageyama, S., et al. (1993). In vitro anti‑human immunodeficiency virus (HIV) activities of transition state mimetic HIV protease inhibitors containing allophenylnorstatine. Antimicrobial Agents and Chemotherapy, 37(4), 810–817. View Source
